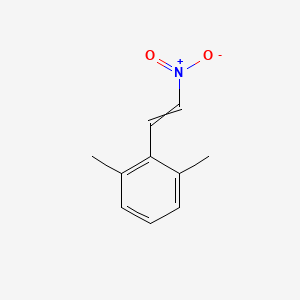

1,3-Dimethyl-2-(2-nitroethenyl)benzene

Description

Research Significance of Nitroethenylarene Scaffolds and 1,3-Dimethyl-2-(2-nitroethenyl)benzene

Nitroethenylarene scaffolds, such as that found in this compound, are of significant interest to organic chemists due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for various nucleophilic addition reactions. This reactivity makes them valuable synthetic intermediates. The β-nitrostyrene framework is a key building block in the synthesis of a wide array of more complex molecules. researchgate.net

The versatility of the nitroethenylarene scaffold is evident in its utility in forming new carbon-carbon and carbon-heteroatom bonds. For instance, these compounds can undergo Michael additions, cycloadditions, and reduction reactions to yield a variety of functionalized products. The resulting products, such as β-amino acids, γ-nitro ketones, and various heterocyclic compounds, are often of interest in medicinal chemistry and materials science.

While research specifically targeting this compound is not extensively documented in publicly available literature, its significance can be inferred from the broader importance of the nitroethenylarene class. The presence of the two methyl groups on the benzene (B151609) ring in this compound can influence its reactivity and solubility compared to unsubstituted β-nitrostyrene, potentially offering unique advantages in certain synthetic applications.

Historical Development of Research on this compound and Related Structures

The study of β-nitrostyrenes and their derivatives has a long history in organic chemistry, with initial investigations focusing on their synthesis and basic reactivity. A foundational method for the synthesis of these compounds involves the Henry reaction, which is the condensation of an aromatic aldehyde with a nitroalkane.

Over the decades, research has evolved from simple synthetic preparations to exploring the rich and diverse reactivity of the nitroethenylarene scaffold. The development of asymmetric synthesis has been a significant milestone, enabling the stereocontrolled synthesis of chiral products from nitroethenylarene precursors. This has been particularly important for the synthesis of biologically active molecules and pharmaceuticals.

Current Research Landscape and Future Perspectives for this compound

The current research landscape for nitroethenylarenes, and by extension this compound, is vibrant and continues to expand. A significant area of focus is the development of novel catalytic systems to effect transformations of these scaffolds with high efficiency and selectivity. This includes the use of organocatalysis, transition-metal catalysis, and biocatalysis.

Researchers are continuously exploring new reactions and applications for nitroethenylarenes. For example, they are being investigated as precursors for the synthesis of complex natural products and as building blocks for the creation of novel polymers and functional materials. The unique electronic properties of the nitroethenylarene system also make it a target for studies in materials science, with potential applications in nonlinear optics and molecular electronics.

The future for research on this compound and its congeners appears promising. The development of more sustainable and environmentally friendly synthetic methods for their preparation and transformation will likely be a key theme. Furthermore, a deeper understanding of the influence of substitution patterns on the benzene ring, such as the two methyl groups in the case of the title compound, will enable the design of new nitroethenylarene derivatives with tailored properties for specific applications in fields ranging from drug discovery to materials science.

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1,3-dimethyl-2-(2-nitroethenyl)benzene |

InChI |

InChI=1S/C10H11NO2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h3-7H,1-2H3 |

InChI Key |

BMWXALXCXAXAPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 1,3 Dimethyl 2 2 Nitroethenyl Benzene

Established Synthetic Routes to 1,3-Dimethyl-2-(2-nitroethenyl)benzene

Traditional synthetic approaches to this compound rely on well-documented organic reactions. These routes, while effective, often involve multiple steps and require careful control of reaction conditions to achieve the desired product.

Electrophilic Nitration Strategies for Aryl Systems

The synthesis of substituted nitroaromatics frequently begins with the direct nitration of the corresponding aryl compound. In the case of this compound, a plausible precursor is 1,3-dimethylbenzene (m-xylene). The nitration of m-xylene (B151644) using a mixture of concentrated nitric acid and sulfuric acid is a classic example of electrophilic aromatic substitution. libretexts.org The two methyl groups on the benzene (B151609) ring are activating and direct incoming electrophiles to the ortho and para positions. chemguide.co.uk This results in the formation of a mixture of isomers, primarily 2-nitro-1,3-dimethylbenzene and 4-nitro-1,3-dimethylbenzene. thestudentroom.co.uk

The formation of the desired 2-nitro-1,3-dimethylbenzene is sterically hindered to some extent by the two adjacent methyl groups, which can lead to the 4-nitro isomer being a significant byproduct. thestudentroom.co.uk The reaction conditions, such as temperature and reaction time, must be carefully controlled to optimize the yield of the desired isomer and to prevent dinitration. libretexts.orgresearchgate.net

| Reagents | Conditions | Major Products |

| Conc. HNO₃, Conc. H₂SO₄ | < 50°C | 2-nitro-1,3-dimethylbenzene, 4-nitro-1,3-dimethylbenzene |

Condensation Reactions for the Formation of Nitroethenyl Moieties

A crucial step in the synthesis of this compound is the formation of the C=C double bond of the nitroethenyl group. This is commonly achieved through a condensation reaction, specifically the Henry reaction (or nitroaldol reaction). wikipedia.orgscirp.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.org

For the synthesis of the target compound, 2,6-dimethylbenzaldehyde (B72290) would be reacted with nitromethane (B149229) in the presence of a base. orgsyn.org The reaction proceeds through the deprotonation of nitromethane to form a nucleophilic nitronate anion, which then attacks the carbonyl carbon of the aldehyde. The resulting β-nitro alcohol can then be dehydrated to yield the final β-nitrostyrene product, this compound. wikipedia.org Common catalysts for this condensation include primary amines, ammonium (B1175870) acetate, or alkali hydroxides. orgsyn.orggoogle.commdma.ch

| Aldehyde | Nitroalkane | Catalyst | Product |

| 2,6-dimethylbenzaldehyde | Nitromethane | Primary amine, Ammonium acetate, or NaOH | This compound |

Multi-Step Conversions from Precursor Benzene Derivatives

Combining the principles of electrophilic nitration and condensation reactions allows for a multi-step synthesis of this compound starting from a simple benzene derivative. A logical synthetic pathway would begin with 1,3-dimethylbenzene.

Nitration: As previously discussed, the nitration of 1,3-dimethylbenzene provides 2-nitro-1,3-dimethylbenzene. thestudentroom.co.uk

Functional Group Transformation: The next stage requires the conversion of one of the methyl groups of 2-nitro-1,3-dimethylbenzene into a formyl group (-CHO) to produce 2,6-dimethylbenzaldehyde. This can be a challenging transformation and may involve several steps, such as benzylic bromination followed by oxidation.

Condensation: Finally, the resulting 2,6-dimethylbenzaldehyde is subjected to a Henry condensation reaction with nitromethane to yield this compound. orgsyn.org

This multi-step approach highlights the importance of strategic functional group interconversions in organic synthesis. libretexts.org

Innovative and Sustainable Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more efficient, environmentally friendly, and sustainable synthetic methods. These innovative approaches aim to reduce reaction times, improve yields, and minimize waste.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. rsc.org The condensation of benzaldehydes with nitromethane to form β-nitrostyrenes has been shown to be significantly enhanced by microwave irradiation. lambdasyn.orgresearchgate.net These reactions are often carried out under solvent-free conditions, which further contributes to their green credentials. lambdasyn.orgcem.com

In a typical microwave-assisted procedure, the aldehyde and nitromethane are mixed with a solid support, such as alumina (B75360), and a catalyst like potassium carbonate, and then irradiated with microwaves. lambdasyn.orgresearchgate.net This method dramatically reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. rsc.orgtandfonline.com

| Method | Reaction Time | Yield |

| Conventional Heating | 7-36 hours | Moderate to Good |

| Microwave-Assisted | 4-6 minutes | 71-95% lambdasyn.org |

Catalytic Systems for Enhanced Synthetic Efficiency

The efficiency of the key condensation step can be significantly improved through the use of advanced catalytic systems. The Henry reaction is amenable to various forms of catalysis, including base catalysis, phase-transfer catalysis, and metal-catalyzed reactions. scirp.orgresearchgate.netscirp.org

Solvent-Minimized and Green Chemistry Methodologies

In alignment with the principles of green chemistry, recent synthetic efforts have focused on developing methodologies that reduce or eliminate the use of hazardous solvents, minimize waste, and improve energy efficiency. For the synthesis of this compound, several solvent-minimized and green approaches can be applied, primarily focusing on the key carbon-carbon bond-forming step—the Henry condensation of 2,6-dimethylbenzaldehyde with nitromethane. These methods include mechanochemical synthesis via grinding and microwave-assisted organic synthesis (MAOS).

Mechanochemical Synthesis (Grinding)

Mechanochemistry, specifically the grinding method, offers a powerful solvent-free approach for organic reactions. beilstein-journals.org This technique involves the use of mechanical force to induce chemical reactions between solid reactants, often leading to shorter reaction times, high yields, and a significant reduction in waste compared to traditional solution-phase synthesis. researchgate.net The reaction occurs efficiently in the solid state due to the tight and regular arrangement of molecules in the crystal lattice. beilstein-journals.org

For the synthesis of β-nitrostyrenes, including this compound, grinding the corresponding aldehyde (2,6-dimethylbenzaldehyde) with nitromethane in the presence of a catalyst can be an effective and environmentally benign protocol. Various catalysts can be employed in these solid-state reactions, ranging from basic catalysts to solid-supported reagents. The process is typically performed at room temperature in a simple mortar and pestle, making it an accessible and energy-efficient option. researchgate.net

Table 1: Representative Data for Solvent-Free Grinding Synthesis of Substituted β-Nitrostyrenes Note: This table presents generalized data for the synthesis of β-nitrostyrenes via grinding, as specific data for this compound was not available in the cited literature. The conditions are illustrative of the methodology.

| Aldehyde Reactant | Catalyst | Grinding Time (min) | Typical Yield (%) |

| Benzaldehyde | Basic Alumina | 10 - 15 | 85 - 95 |

| 4-Chlorobenzaldehyde | KF-Alumina | 5 - 10 | >90 |

| 4-Methoxybenzaldehyde | Ammonium Acetate | 15 - 20 | 80 - 90 |

| 2,6-Dimethylbenzaldehyde | Various basic catalysts | 5 - 20 | Expected high |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in green chemistry, known for its ability to dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles. beilstein-journals.orgnih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can be particularly effective for condensation reactions. scirp.org

The synthesis of this compound can be efficiently achieved by the microwave-assisted Henry condensation of 2,6-dimethylbenzaldehyde and nitromethane. This reaction can be performed under solvent-free conditions or in the presence of a minimal amount of a high-dielectric constant green solvent, such as ethanol (B145695) or water. scirp.orgmdpi.com Catalysts, such as solid bases or phase-transfer catalysts, can be impregnated on solid supports like alumina or silica (B1680970) to facilitate a solvent-free reaction under microwave irradiation. This approach not only shortens reaction times from hours to minutes but also simplifies the work-up procedure. jmrionline.com

Table 2: Representative Data for Microwave-Assisted Synthesis of Substituted β-Nitrostyrenes Note: This table illustrates typical conditions for the microwave-assisted synthesis of β-nitrostyrenes. Specific conditions for this compound may vary.

| Aldehyde Reactant | Catalyst/Support | Microwave Power (W) | Reaction Time (min) | Typical Yield (%) |

| Benzaldehyde | K₂CO₃/Al₂O₃ | 150 - 300 | 2 - 5 | >90 |

| 4-Nitrobenzaldehyde | Envirocat EPZG® | 200 | 3 - 7 | 88 - 95 |

| 3,4-Dimethoxybenzaldehyde | Basic Ionic Liquid | 180 | 5 - 10 | >85 |

| 2,6-Dimethylbenzaldehyde | Various catalysts | 150 - 300 | 2 - 10 | Expected high |

These green methodologies represent significant advancements over classical synthetic routes that often rely on volatile organic solvents and extended reaction times. By minimizing solvent use and leveraging energy-efficient technologies like microwave irradiation, the synthesis of this compound can be performed in a more sustainable and environmentally responsible manner.

Mechanistic Organic Chemistry and Reactivity of 1,3 Dimethyl 2 2 Nitroethenyl Benzene

Electrophilic Aromatic Substitution on the 1,3-Dimethylbenzene Core

The 1,3-dimethylbenzene (m-xylene) core of the molecule is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. The regiochemical outcome of such substitutions is dictated by the directing effects of the substituents already present on the benzene (B151609) ring.

The two methyl groups on the benzene ring are activating groups and ortho, para-directors. lumenlearning.comchemguide.co.uk This is due to their electron-donating inductive effect and hyperconjugation, which stabilize the carbocation intermediate (the arenium ion or sigma complex) formed during the substitution process. organicchemistrytutor.com Specifically, they increase the electron density at the positions ortho and para to themselves, making these sites more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com

Conversely, the 2-(2-nitroethenyl) group is a deactivating group and a meta-director. The nitro group is strongly electron-withdrawing due to both resonance and inductive effects, which deactivates the aromatic ring towards electrophilic attack. chemguide.co.uk This deactivation makes the ring less nucleophilic. The electron-withdrawing nature of the nitroethenyl group directs incoming electrophiles to the meta position, as the ortho and para positions are more strongly deactivated. chemguide.co.uk

In 1,3-Dimethyl-2-(2-nitroethenyl)benzene, the directing effects of the two methyl groups and the one nitroethenyl group are combined. The methyl groups strongly activate the positions ortho and para to them. The nitroethenyl group deactivates the ring, particularly at the ortho and para positions relative to its point of attachment. The positions for electrophilic attack are therefore determined by the net effect of these groups. The methyl groups direct to positions 2, 4, and 6. However, position 2 is already substituted. The directing influence of the two methyl groups converges on positions 4 and 6, making them the most probable sites for electrophilic attack. The deactivating effect of the nitroethenyl group is less pronounced at the meta positions (positions 4 and 6 relative to the nitroethenyl group), further favoring substitution at these sites.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect | Influence on Reactivity |

| -CH₃ (Methyl) | Activating | Ortho, Para | Increases rate of reaction |

| -CH=CHNO₂ (Nitroethenyl) | Deactivating | Meta | Decreases rate of reaction |

The selectivity of the reaction, meaning the distribution of isomeric products, is also governed by the substituents. For monosubstituted benzenes with electron-donating groups, there is a preference for the formation of ortho- and para-substituted products. nih.gov The high para-selectivity observed in some electrophilic aromatic substitution reactions is attributed to a reversible interconversion of the Wheland-type intermediates before an irreversible deprotonation step. nih.gov In the case of this compound, the strong ortho, para-directing influence of the two methyl groups leads to a high degree of regioselectivity, favoring substitution at the positions that are electronically enriched and sterically accessible.

Nucleophilic Reactivity of the 2-(2-nitroethenyl) Moiety

The 2-(2-nitroethenyl) portion of the molecule is a key site for nucleophilic attack due to the electron-withdrawing nature of the nitro group, which polarizes the carbon-carbon double bond.

The carbon-carbon double bond in the nitroethenyl group is electron-deficient, making it an excellent Michael acceptor. In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated nitroalkene. nih.govniscpr.res.in This reaction is a powerful tool for carbon-carbon bond formation. A variety of nucleophiles, including 1,3-dicarbonyl compounds, can be used as Michael donors. nih.govmdpi.com The reaction can be promoted under catalyst- and solvent-free conditions, for example, by grinding the reactants together, which is an environmentally friendly approach. nih.gov The resulting Michael adducts are valuable intermediates in organic synthesis. mdpi.com

Table 2: Examples of Michael Donors for Reaction with Nitroalkenes

| Michael Donor | Product Type |

| 1,3-Dicarbonyl Compounds | Functionalized Nitroalkanes |

| Nitroalkanes | 1,3-Dinitro Compounds |

| Malonates | Substituted Nitroesters |

The electron-deficient double bond of the nitroethenyl group can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile. wikipedia.org The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Nitroalkenes are effective dienophiles in these reactions. mdpi.comrsc.org The reaction can be catalyzed to achieve high enantioselectivity. mdpi.comrsc.org The nitro group in the dienophile can influence the stereochemical outcome of the reaction, with a preference for the endo transition state often being observed. chemtube3d.com

The nitro group of the 2-(2-nitroethenyl) moiety can be reduced to various other functional groups, providing a versatile handle for further synthetic transformations. wikipedia.org The reduction of nitro compounds is a well-established area of organic chemistry with a wide range of available reagents and conditions.

Common transformations include:

Reduction to Amines: The nitro group can be fully reduced to a primary amine. This is a common and synthetically useful transformation. wikipedia.org A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., with Raney nickel or palladium-on-carbon), or metals in acidic media (e.g., iron in acetic acid). wikipedia.org

Reduction to Hydroxylamines: Partial reduction of the nitro group can yield a hydroxylamine. This can be achieved using reagents such as zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org

Reduction to Oximes: Under specific conditions, the nitro group can be converted to an oxime. wikipedia.org

The choice of reducing agent and reaction conditions allows for the selective formation of different reduction products. nih.gov

Table 3: Products of Nitro Group Reduction

| Product | Reagents/Conditions |

| Amine (-NH₂) | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C), Fe/Acid |

| Hydroxylamine (-NHOH) | Zn/NH₄Cl |

| Oxime (=NOH) | SnCl₂, CrCl₂ |

Rearrangement and Functional Group Interconversion Reactions of this compound

The reactivity of this compound is characterized by the interplay of its constituent functional groups: the nitroethenyl moiety and the two methyl groups on the benzene ring. These groups can undergo a variety of rearrangement and functional group interconversion reactions, opening avenues for the synthesis of diverse chemical structures.

Transformations of the Nitroethenyl Functionality

The nitroethenyl group is a versatile functional handle that can be transformed into several other functionalities. These transformations often involve initial reactions at the electron-deficient double bond or the nitro group itself.

Reduction of the Nitroethenyl Group: The nitroethenyl group can be fully reduced to an aminoethyl group. For instance, β-nitrostyrenes, which are structurally similar, can be reduced to the corresponding phenethylamines. nih.gov This transformation can be achieved using various reducing agents, such as sodium borohydride in combination with copper(II) chloride. nih.gov The reduction of the nitroalkene can also be performed using ammonia borane in deep eutectic solvents. beilstein-journals.org It is also possible to selectively reduce the double bond without affecting the nitro group, yielding a nitroalkane.

Conversion to Carbonyl Compounds (Nef Reaction): The nitroalkene functionality can be converted into a carbonyl group through the Nef reaction. alfa-chemistry.commdma.chorganic-chemistry.orgacs.orgorganicreactions.org This reaction typically involves the formation of a nitronate salt by treatment with a base, followed by hydrolysis with a strong acid to yield the corresponding aldehyde or ketone. mdma.chorganic-chemistry.org Oxidative and reductive variations of the Nef reaction have also been developed, allowing for the conversion of nitroalkenes to carbonyl compounds under milder conditions. alfa-chemistry.commdma.ch For instance, primary nitroalkanes can be oxidized to aldehydes or carboxylic acids, while secondary nitroalkanes are converted to ketones. alfa-chemistry.com

Denitrative Cross-Coupling Reactions: The nitro group can be replaced by other functional groups through denitrative cross-coupling reactions. These reactions often proceed via radical intermediates. For example, β-nitrostyrenes can react with alkyl or aryl radicals, leading to the formation of substituted alkenes with high diastereoselectivity. rsc.org Various organometallic reagents can also be employed for the denitrative substitution of the nitro group. mdpi.com

Cycloaddition Reactions: The electron-deficient double bond of the nitroethenyl group makes it a good dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions. These reactions allow for the construction of complex cyclic systems. The nitro group in the resulting cycloadducts can then be further transformed.

The table below summarizes some of the key functional group interconversions of the nitroethenyl group.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Reaction Type |

| Nitroethenyl | NaBH4, CuCl2 | Aminoethyl | Reduction |

| Nitroethenyl | 1. Base (e.g., NaOH) 2. Strong Acid (e.g., H2SO4) | Carbonyl (Aldehyde/Ketone) | Nef Reaction |

| Nitroethenyl | Radical Initiator, Alkyl/Aryl Source | Substituted Alkenyl | Denitrative Cross-Coupling |

| Nitroethenyl | Diene | Cycloadduct | Diels-Alder Reaction |

Side-Chain Reactivity of Methyl Groups

The two methyl groups on the benzene ring of this compound are at benzylic positions, which confers them with enhanced reactivity compared to alkyl groups on a saturated ring. This reactivity is influenced by the electronic effects of the nitroethenyl substituent.

Benzylic Halogenation: The methyl groups can undergo free-radical halogenation at the benzylic position. chemistrysteps.comlibretexts.orglibretexts.orgthemasterchemistry.com This reaction is typically initiated by light or a radical initiator and uses reagents like N-bromosuccinimide (NBS) for bromination or sulfuryl chloride for chlorination. chemistrysteps.comlibretexts.orglibretexts.orgyoutube.com The presence of the electron-withdrawing nitroethenyl group can influence the rate and selectivity of this reaction. Generally, electron-withdrawing groups deactivate the benzene ring towards electrophilic attack but can have a more complex effect on the stability of benzylic radicals. The halogenated products can then serve as precursors for further functional group interconversions, such as nucleophilic substitution or elimination reactions. youtube.com

Benzylic Oxidation: The methyl groups can be oxidized to various functional groups, including aldehydes, carboxylic acids, or ketones, depending on the oxidizing agent and reaction conditions. chemistrysteps.comlibretexts.orglibretexts.org Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid can oxidize the benzylic methyl groups to carboxylic acids. chemistrysteps.comlibretexts.orglibretexts.orgyoutube.com The oxidation of xylene derivatives, which are structurally related, is a well-established industrial process. wikipedia.orgresearchgate.net The nitroethenyl group, being an electron-withdrawing group, will affect the ease of this oxidation. The resulting carboxylic acids can then undergo a wide range of further transformations.

The table below provides an overview of the potential side-chain reactions of the methyl groups.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Reaction Type |

| Methyl (Benzylic) | N-Bromosuccinimide (NBS), Light/Heat | Bromomethyl | Free-Radical Halogenation |

| Methyl (Benzylic) | Potassium Permanganate (KMnO4), Heat | Carboxylic Acid | Oxidation |

Advanced Spectroscopic and Structural Characterization of 1,3 Dimethyl 2 2 Nitroethenyl Benzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural elucidation of 1,3-Dimethyl-2-(2-nitroethenyl)benzene. The analysis of chemical shifts, integration, and spin-spin coupling patterns allows for the precise assignment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the methyl, aromatic, and vinyl protons. The two methyl groups (C1-CH₃ and C3-CH₃) would likely appear as singlets in the alkyl region (δ ≈ 2.3 ppm), though their chemical environments are non-equivalent and may lead to slightly different shifts. The aromatic region would display signals for three protons with complex splitting patterns due to their coupling with each other.

The most characteristic signals are those of the two protons on the nitroethenyl side chain, often designated Hα and Hβ. Based on data from the analogous compound (2-nitrovinyl)benzene, these protons appear as doublets with a large coupling constant (J) of approximately 13.7 Hz. nih.gov This large J-value is definitive evidence of a trans or E-stereochemical arrangement across the double bond. The Hβ proton, being closer to the electron-withdrawing nitro group, is expected to resonate significantly downfield (δ ≈ 8.0 ppm) compared to the Hα proton (δ ≈ 7.6 ppm). nih.gov

The ¹³C NMR spectrum provides complementary information. Due to the molecule's asymmetry, ten distinct carbon signals are expected. The two methyl carbons would appear at high field (δ ≈ 20 ppm). docbrown.info The eight sp²-hybridized carbons of the aromatic ring and the vinyl group would resonate at lower field. Based on the spectrum of 1,3-dimethylbenzene, the aromatic carbons are expected in the δ 125-140 ppm range. docbrown.info The vinyl carbons (Cα and Cβ) would also fall within this region, with their exact shifts influenced by the substitution pattern.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Assignment | δ (ppm) | Multiplicity / Coupling (J) | Assignment | δ (ppm) |

| -CH₃ (x2) | ~2.3 | Singlet | -CH₃ (x2) | ~20 |

| Ar-H (x3) | 7.0-7.5 | Multiplet | Ar-C (x6) | 125-140 |

| =CHα | ~7.6 | Doublet, J ≈ 14 Hz | =Cα | ~130-140 |

| =CHβ | ~8.0 | Doublet, J ≈ 14 Hz | =Cβ | ~140-150 |

Vibrational (IR) and Mass Spectrometry (MS) for Molecular Analysis

Infrared (IR) spectroscopy and Mass Spectrometry (MS) offer further insights into the molecular structure by identifying functional groups and determining the mass and fragmentation pattern.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these are the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found near 1520 cm⁻¹ and 1350 cm⁻¹, respectively. nih.gov The carbon-carbon double bond (C=C) of the ethenyl linker gives rise to a stretching vibration around 1635 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the alkyl C-H stretches of the methyl groups appear just below 3000 cm⁻¹. docbrown.info The region between 1600 and 1450 cm⁻¹ will contain absorptions from the aromatic ring C=C stretching. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Alkyl C-H | Stretching | 3000-2850 |

| Vinyl C=C | Stretching | ~1635 |

| Aromatic C=C | Stretching | 1600-1450 |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

Electron Ionization Mass Spectrometry (EI-MS) would confirm the molecular weight and reveal structural information through fragmentation analysis. The molecular formula C₁₀H₁₁NO₂ corresponds to a molecular weight of 177.19 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 177. A primary fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which would lead to a significant fragment ion at m/z = 131 ([M-46]⁺). Further fragmentation could involve the loss of methyl groups or other rearrangements characteristic of the dimethylbenzene structure.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

X-ray diffraction would unequivocally confirm the stereochemistry of the C=C double bond. As indicated by NMR data for analogues, the E (trans) configuration is expected to be the thermodynamically more stable and thus the more likely isomer to be isolated and crystallized. nih.gov This configuration minimizes steric repulsion between the benzene (B151609) ring and the nitro group. The analysis would also reveal the preferred conformation of the molecule, which relates to the rotation about the single bond connecting the vinyl group to the aromatic ring. This rotation determines the spatial relationship between the plane of the benzene ring and the plane of the nitroethenyl substituent.

A key structural parameter obtained from X-ray crystallography is the dihedral angle between the plane of the benzene ring and the plane of the C=C-NO₂ moiety. For a fully conjugated system, a dihedral angle of 0° (a planar molecule) would be ideal. However, steric hindrance between the Hα proton of the vinyl group and the ortho-methyl group at the C1 position of the ring will likely force the nitroethenyl group to twist out of the plane of the benzene ring. In similar conjugated systems, these dihedral angles are often small, typically less than 25°, representing a compromise between maximizing π-conjugation and minimizing steric strain. nih.gov The crystal structure would also reveal any significant intramolecular interactions, such as weak C-H···O hydrogen bonds between the methyl or vinyl protons and the oxygen atoms of the nitro group, which can further stabilize a particular conformation.

Computational and Theoretical Investigations on 1,3 Dimethyl 2 2 Nitroethenyl Benzene

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. chemrxiv.orgnih.gov It is widely applied to nitrostyrene derivatives to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netuc.pt For 1,3-Dimethyl-2-(2-nitroethenyl)benzene, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311G(d,p)), can predict key structural parameters. researchgate.netnih.gov

The presence of the electron-withdrawing nitro group (NO₂) in conjugation with the π-system of the benzene (B151609) ring and the ethenyl bridge significantly influences the molecule's geometry and electron distribution. researchgate.net DFT calculations would likely show a high degree of planarity in the molecule to maximize π-electron delocalization. uc.pt The methyl groups at positions 1 and 3 on the benzene ring introduce steric and electronic effects, which can cause minor torsional angles between the ring and the nitroethenyl substituent. researchgate.net

Key ground state properties that can be calculated include the dipole moment, molecular electrostatic potential (MEP), and atomic charges. The MEP map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the electronegative nitro group as a site of negative potential and the aromatic ring as a relatively electron-rich area, susceptible to electrophilic attack.

Table 1: Illustrative DFT-Calculated Properties for a Model Compound (β-Nitrostyrene) Note: This data is for the parent compound, β-nitrostyrene, and serves as a representative example of the types of properties calculated for its derivatives.

| Property | Calculated Value | Method |

| Total Energy | -511.3 Hartrees | B3LYP/6-31G |

| Dipole Moment | 4.45 Debye | B3LYP/6-31G |

| C=C Bond Length | 1.35 Å | B3LYP/6-31G |

| C-N Bond Length | 1.46 Å | B3LYP/6-31G |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical indicators of a molecule's ability to act as a nucleophile or an electrophile. youtube.com

For this compound, the HOMO is expected to be distributed primarily over the dimethylbenzene ring and the C=C double bond, making these the primary sites for donating electrons in reactions with electrophiles. The LUMO, conversely, would be localized mainly on the nitroethenyl fragment, particularly the β-carbon (adjacent to the nitro group) and the nitro group itself, indicating this is the region that accepts electrons from nucleophiles. researchgate.net The electron-withdrawing nature of the nitro group lowers the energy of the LUMO, making the molecule a good Michael acceptor. uc.pt

The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of chemical stability and reactivity. A small gap suggests high polarizability and reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations can provide precise values for these orbital energies.

Table 2: Representative FMO Energies and Reactivity Indices for a Nitrostyrene System Note: Values are illustrative and depend on the specific derivative and computational method.

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |

| ΔE (LUMO-HOMO) | Energy Gap | 4.0 to 5.0 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction pathways, intermediates, and transition states. rsc.org For a reactive molecule like this compound, these studies can explain selectivity and predict outcomes for reactions such as cycloadditions, Michael additions, and denitrative cross-couplings. mdpi.comnih.gov

A key goal in mechanistic studies is to locate and characterize the transition state (TS), which is the maximum energy point along the minimum energy reaction path. DFT calculations are used to optimize the geometry of the TS and confirm its identity by vibrational frequency analysis (a single imaginary frequency corresponds to the motion along the reaction coordinate). researchgate.net

For example, in a [3+2] cycloaddition reaction involving this compound, computational models can determine the structures of the transition states leading to different regio- and stereoisomers. luisrdomingo.com By calculating the Gibbs free energy of activation (ΔG‡) for each pathway, the kinetically favored product can be predicted. researchgate.net The energy profile connects the reactants, transition states, intermediates, and products, providing a complete thermodynamic and kinetic picture of the reaction. researchgate.net

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. nih.gov This theory analyzes the Global Electron Density Transfer (GEDT) between the nucleophile and the electrophile at the transition state. nih.govmdpi.com

In reactions involving this compound, which is strongly electrophilic, MEDT analysis would quantify the flow of electron density from a nucleophile to the molecule. A high GEDT value at the TS indicates a highly polar reaction mechanism. mdpi.com MEDT studies on nitrostyrenes in [3+2] cycloaddition reactions have shown how the electronic flux explains the observed regioselectivity and reactivity differences between isomers. luisrdomingo.com This approach provides deep insight into the precise nature of bond formation and breaking during a reaction.

Conceptual Density Functional Theory (CDFT) defines a set of chemical concepts and reactivity descriptors derived from the response of a system's energy to a change in its number of electrons or external potential. nih.govpageplace.de These descriptors provide a quantitative scale for reactivity and selectivity. Key global descriptors include electronic chemical potential (μ), chemical hardness (η), and electrophilicity (ω). scielo.org.mx

For this compound, the high electrophilicity index (ω), calculated from its ionization potential and electron affinity, would quantify its strong character as an electron acceptor. Local reactivity is described by the Fukui function, f(r), which identifies the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. scielo.org.mx Analysis of the Fukui functions would confirm that the β-carbon of the nitroethenyl group is the most susceptible site for nucleophilic attack, guiding the prediction of regioselectivity in addition reactions. scielo.org.mx

Molecular Modeling and Simulation for Conformational Analysis and Intermolecular Interactions

Computational and theoretical chemistry provide powerful tools to investigate the structural and energetic properties of molecules at the atomic level. For this compound, molecular modeling and simulation techniques are instrumental in elucidating its conformational landscape and the nature of its intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications.

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around two key single bonds: the bond connecting the dimethylphenyl group to the nitroethenyl group (C-C single bond) and the bond between the vinyl carbon and the nitrogen atom of the nitro group (C-N bond).

For this compound, the presence of a methyl group at the ortho position to the nitroethenyl substituent introduces significant steric strain. This steric hindrance would likely force the nitroethenyl group out of the plane of the benzene ring to some extent. The degree of this out-of-plane rotation is determined by a potential energy surface that reflects the energy changes associated with the rotation around the C(aryl)-C(vinyl) bond.

A relaxed potential energy surface scan, a common computational technique, can be employed to determine the most stable conformers and the energy barriers between them. In such a scan, the dihedral angle defining the rotation is systematically varied, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure for that specific dihedral angle.

The rotation of the nitro group itself, around the C-N bond, also contributes to the conformational possibilities. However, the energy barrier for this rotation is generally lower than that of the entire nitroethenyl group, as the π-system of the nitro group can still interact with the vinyl group's π-system even when rotated.

The following table presents hypothetical data based on typical computational results for sterically hindered nitrostyrene derivatives to illustrate the expected outcomes of a conformational analysis.

| Conformer | Dihedral Angle (C-C-C=C) (°) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Planar | 0 | 5.5 | 5.5 |

| Twisted (Stable) | 45 | 0.0 | |

| Perpendicular | 90 | 3.8 | 3.8 |

| Twisted (Stable) | 135 | 0.0 | |

| Planar (Eclipsed) | 180 | 6.0 | 6.0 |

Intermolecular Interactions

The way molecules of this compound interact with each other in the solid state or in solution is governed by a combination of non-covalent forces, including electrostatic interactions, dispersion forces (van der Waals interactions), and potential hydrogen bonding.

The nitro group, being highly polar, introduces a significant dipole moment to the molecule. This leads to electrostatic interactions between molecules, where the negative end of one molecule's dipole (the oxygen atoms of the nitro group) is attracted to the positive end of another's. However, studies on nitrobenzene dimers have revealed that dispersion forces are the dominant attractive force, even with the presence of a polar nitro group. nih.govresearchgate.net

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total intermolecular interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. nih.gov This analysis provides a detailed understanding of the nature of the forces holding the molecules together.

For this compound, several dimeric arrangements can be envisioned. Based on studies of nitrobenzene dimers, a slipped-parallel (antiparallel) orientation is likely to be the most stable. nih.govresearchgate.net In this arrangement, the benzene rings are stacked with a slight offset, which maximizes attractive dispersion interactions while minimizing electrostatic repulsion between the electron-rich π-systems. T-shaped arrangements, where the edge of one benzene ring points towards the face of another, are generally less stable for nitroaromatic compounds. nih.gov

The table below provides a hypothetical breakdown of the interaction energies for a slipped-parallel dimer of this compound, based on typical SAPT results for similar aromatic molecules.

| Interaction Energy Component | Energy (kcal/mol) |

|---|---|

| Electrostatics | -4.5 |

| Exchange (Repulsion) | 10.0 |

| Induction | -2.0 |

| Dispersion | -12.0 |

| Total Interaction Energy | -8.5 |

Synthetic Utility and Applications of 1,3 Dimethyl 2 2 Nitroethenyl Benzene in Advanced Organic Synthesis

Strategic Use as a Versatile Synthetic Building Block

1,3-Dimethyl-2-(2-nitroethenyl)benzene is a specialized form of β-nitrostyrene, a class of organic compounds recognized for their significant versatility in chemical synthesis. The presence of the nitro group and the vinyl group creates a highly reactive system that can participate in a wide array of chemical transformations. This makes it a valuable precursor for constructing more complex molecular structures.

The reactivity of β-nitrostyrenes, including this compound, is primarily attributed to the electron-withdrawing nature of the nitro group. This feature makes the double bond susceptible to nucleophilic attack, a characteristic that synthetic chemists frequently exploit. This compound serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds.

The general synthetic utility of β-nitrostyrenes is well-established. They are often synthesized through the Henry reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane. For instance, the reaction between benzaldehyde and nitromethane (B149229) is a common method for producing the parent compound, β-nitrostyrene wikipedia.org. Similarly, this compound can be synthesized from 2,6-dimethylbenzaldehyde (B72290) and nitromethane.

Construction of Complex Heterocyclic Systems

The unique chemical properties of this compound make it an ideal starting material for the synthesis of various heterocyclic compounds. The nitroalkene functional group provides a strategic entry point for cyclization reactions, leading to the formation of diverse ring systems.

Synthesis of Indole and Related Ring Systems

A significant application of β-nitrostyrene derivatives is in the synthesis of indoles, a core structural motif in many natural products and pharmaceuticals. The Leimgruber-Batcho indole synthesis is a powerful method that utilizes β-dimethylamino-2-nitrostyrenes, which are closely related to this compound. This synthesis involves the condensation of a 2-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (DMFDMA), followed by a reductive cyclization of the resulting enamine to form the indole ring. This method is noted for its efficiency and the wide variety of substituted indoles that can be prepared under relatively mild conditions clockss.org.

The general applicability of this approach is demonstrated by its use in the synthesis of numerous structurally diverse indoles. While the direct use of this compound in this specific named reaction is not explicitly detailed, the underlying principles of reductive cyclization of ortho-nitro-substituted styrenes are directly relevant clockss.orgresearchgate.net. The reduction of the nitro group to an amine, followed by intramolecular cyclization and subsequent aromatization, is a common strategy for indole formation clockss.org.

| Reaction | Starting Material | Key Reagents | Product |

| Leimgruber-Batcho Indole Synthesis | 2-Nitrotoluene derivative | 1. DMFDMA 2. Reducing agent (e.g., Raney nickel, hydrazine) | Substituted Indole |

| Reductive Cyclization | o,β-Dinitrostyrenes | Indium/Acetic Acid | Substituted Indole |

Access to Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are another important class of heterocyclic compounds found in many biologically active molecules, including a number of alkaloids. The synthesis of these structures can be approached in various ways, often involving the cyclization of a phenethylamine (B48288) derivative.

While a direct synthesis of tetrahydroisoquinolines from this compound is not extensively documented, the general strategy often involves the reduction of a nitro group to an amine, followed by intramolecular cyclization. For example, new tetrahydroisoquinoline compounds have been synthesized from nitrophenyl derivatives, highlighting the utility of the nitro group in the formation of this heterocyclic system nih.gov. The synthetic pathway would likely involve the reduction of the nitroethenyl group to a nitroethyl group, followed by reduction of the nitro group to an amine and subsequent cyclization.

Formation of Pyrroline Scaffolds

Pyrrolines, or dihydropyrroles, are five-membered nitrogen-containing heterocyclic compounds that serve as precursors to pyrrolidines and are present in some natural products. The synthesis of pyrroline scaffolds can be achieved through various methods, including the cyclization of amino ketones or the ring-closing metathesis of α,ω-dienes.

The use of this compound for the synthesis of pyrrolines would likely involve a Michael addition of a nucleophile to the nitroalkene, followed by further transformations to construct the five-membered ring. For instance, the reaction of a nitroalkene with an enolate or a similar carbon nucleophile could generate a 1,4-dicarbonyl compound or a related intermediate, which could then undergo condensation with an amine to form the pyrroline ring.

Development of Advanced Organic Materials and Polymers

The unique electronic and structural properties of this compound also suggest its potential utility in the development of novel organic materials and polymers. The presence of an aromatic ring, a conjugated system, and a polar nitro group can impart interesting optical, electronic, and physical properties to larger molecular architectures.

Incorporation into Polymeric Architectures

While specific examples of the incorporation of this compound into polymeric structures are not widely reported, the chemistry of styrene (B11656) and its derivatives is central to polymer science. The vinyl group of this compound could potentially undergo polymerization or copolymerization with other monomers to create new polymers with tailored properties.

Precursors for Functional Materials

There is no specific information available in the scientific literature detailing the use of This compound as a precursor for functional materials. Research on β-nitrostyrenes, in general, suggests their potential as building blocks due to the reactive nature of the nitroalkene group, which can participate in various polymerization and cycloaddition reactions. However, studies specifically employing the 1,3-dimethyl-2-substituted isomer for the synthesis of polymers, organic conductors, or other functional materials have not been found.

Applications in Pharmaceutical Lead Compound Synthesis

While β-nitrostyrene derivatives are widely recognized as important intermediates in the synthesis of various pharmacologically active compounds, there is no specific research documenting the application of This compound in pharmaceutical lead compound synthesis. The general reactivity of the β-nitrostyrene scaffold allows for its conversion into a variety of other functional groups, making it a valuable synthon in medicinal chemistry.

The β-nitrostyrene moiety is a known precursor for the synthesis of phenethylamines, a class of compounds with significant pharmacological relevance. The reduction of the nitro group and the carbon-carbon double bond of a β-nitrostyrene can yield the corresponding phenethylamine scaffold. This transformation is a common strategy in the synthesis of various biologically active molecules.

However, a review of the available scientific literature does not provide specific examples or detailed research findings on the use of This compound for the synthesis of pharmacologically relevant scaffolds. While it can be hypothesized that this compound could undergo reactions typical of other β-nitrostyrenes to form corresponding substituted phenethylamines or other heterocyclic systems, there are no published studies to substantiate this or to provide data on the biological activities of any such derivatives. The specific substitution pattern of the dimethyl and nitroethenyl groups on the benzene (B151609) ring would undoubtedly influence its reactivity and the properties of any resulting scaffolds, but without experimental data, any discussion remains speculative.

Future Directions and Emerging Research Avenues for 1,3 Dimethyl 2 2 Nitroethenyl Benzene

Exploration of Asymmetric Synthesis and Chiral Induction

The development of stereoselective methods to access chiral molecules is a cornerstone of modern organic chemistry. For 1,3-Dimethyl-2-(2-nitroethenyl)benzene, the exploration of asymmetric synthesis and chiral induction represents a significant and largely untapped area of research. Future investigations will likely focus on the enantioselective and diastereoselective functionalization of the nitroalkene moiety.

A promising direction lies in the application of organocatalysis. Chiral amines, thioureas, and phosphoric acids have proven effective in catalyzing conjugate additions to β-nitrostyrenes, yielding products with high enantiomeric excess. Research in this area would involve screening a diverse library of organocatalysts to identify optimal conditions for the reaction of various nucleophiles with this compound. The goal is to establish reliable protocols for the synthesis of chiral γ-nitro compounds, which are valuable precursors to a range of biologically active molecules.

Furthermore, metal-catalyzed asymmetric reactions offer another fertile ground for exploration. Chiral complexes of transition metals such as copper, rhodium, and palladium can be employed to control the stereochemical outcome of reactions like Michael additions, cycloadditions, and reductions. The steric and electronic properties of the 1,3-dimethylphenyl group will likely play a crucial role in the diastereoselectivity of these transformations, a factor that warrants detailed mechanistic investigation.

| Catalyst Type | Potential Asymmetric Transformation | Expected Outcome |

| Chiral Amines (e.g., prolinol derivatives) | Michael Addition of aldehydes/ketones | Enantiomerically enriched γ-nitro carbonyl compounds |

| Chiral Thioureas | Michael Addition of soft nucleophiles (e.g., malonates) | Highly enantioselective formation of C-C bonds |

| Chiral Phosphoric Acids | Friedel-Crafts Alkylation of indoles/pyrroles | Access to chiral heterocyclic structures |

| Chiral Metal Complexes (Cu, Rh, Pd) | Conjugate Addition, [3+2] Cycloadditions | Diastereo- and enantioselective synthesis of complex cyclic systems |

Development of Photocatalytic and Electrocatalytic Transformations

Recent years have witnessed a surge in the use of photocatalysis and electrocatalysis to drive chemical reactions under mild and sustainable conditions. worktribe.com For this compound, these techniques open up new avenues for reactivity that are often inaccessible through traditional thermal methods.

Visible-light photocatalysis, for instance, can be harnessed to generate radical intermediates from the nitroalkene. researchgate.net Future research could explore the photocatalytic [2+2] cycloaddition of this compound with various alkenes to construct highly functionalized cyclobutane (B1203170) rings. nih.gov Additionally, photocatalytic denitrative cross-coupling reactions could be developed to forge new carbon-carbon and carbon-heteroatom bonds at the β-position of the styrene (B11656) backbone, offering a versatile strategy for molecular diversification. mdpi.comnih.gov The generation of acyl radicals from aldehydes under photochemical conditions and their subsequent reaction with β-nitrostyrenes provides a metal-free approach to chalcones. researchgate.net

Electrocatalysis presents another powerful tool for the controlled reduction of the nitro group and the carbon-carbon double bond. mdma.chresearchgate.net By carefully tuning the electrode potential and reaction medium, it may be possible to selectively achieve partial reduction to the corresponding nitroalkane, hydroxylamine, or the fully reduced phenethylamine (B48288) derivative. nih.gov This level of control is often challenging to achieve with chemical reducing agents. nih.gov Furthermore, electrocatalytic hydrogenation (ECH) using dual active-site catalysts could offer a highly efficient and selective route to valuable aniline (B41778) derivatives from nitroarenes under ambient conditions. rsc.org

| Catalytic Method | Potential Transformation | Key Advantages |

| Visible-Light Photocatalysis | [2+2] Cycloaddition | Access to strained ring systems under mild conditions |

| Denitrative Cross-Coupling | Formation of diverse C-C and C-X bonds | |

| Electrocatalysis | Selective Reduction of Nitro Group | High chemoselectivity and control over reduction state |

| Hydrodimerization | Formation of C-C bonds via reductive coupling |

Integration with High-Throughput Experimentation and Data Science

The optimization of reaction conditions is a critical yet often time-consuming aspect of chemical research. numberanalytics.comnumberanalytics.com High-throughput experimentation (HTE) offers a paradigm shift by enabling the rapid screening of a large number of reaction parameters in parallel. domainex.co.ukyoutube.comchemrxiv.org For this compound, integrating HTE can significantly accelerate the discovery of novel reactivity and the optimization of existing transformations. youtube.com

Future research in this area will involve the use of automated robotic platforms to perform arrays of reactions in microplates, varying parameters such as catalysts, ligands, solvents, and temperatures. researchgate.net The outcomes of these reactions can be rapidly analyzed using techniques like UPLC-MS, providing vast datasets. domainex.co.uk

This is where data science and machine learning become indispensable. nih.gov By applying algorithms to the data generated from HTE, it is possible to identify complex relationships between reaction parameters and outcomes that may not be apparent through traditional analysis. youtube.com Predictive models can be built to forecast the optimal conditions for a desired transformation, thereby minimizing the number of experiments required and conserving resources. digitellinc.com Active learning algorithms can intelligently guide the selection of subsequent experiments to maximize the information gained, leading to a more efficient optimization process. nih.gov

| Technology | Application to this compound | Expected Impact |

| High-Throughput Experimentation (HTE) | Rapid screening of catalysts and reaction conditions for asymmetric synthesis and catalytic transformations. nih.gov | Accelerated discovery of optimal reaction protocols. |

| Data Science & Machine Learning | Analysis of HTE data to build predictive models for reaction outcomes. youtube.com | More efficient and resource-conscious reaction optimization. |

| Autonomous Reaction Optimization | Closed-loop systems where AI directs experiments, analyzes results, and plans the next steps. youtube.com | Fully automated discovery and optimization of new reactions. |

Computational Design of Novel Reactivity and Selectivity

Computational chemistry has emerged as a powerful tool for understanding reaction mechanisms and predicting chemical reactivity. researchgate.nettuwien.at For this compound, computational methods can provide invaluable insights into its electronic structure and how it influences its behavior in various reactions.

Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reactions, allowing for the prediction of activation energies and the elucidation of reaction pathways. rsc.org This can help in understanding the origins of stereoselectivity in asymmetric catalysis and in designing catalysts with improved performance. For instance, by modeling the interaction of a chiral catalyst with this compound, researchers can rationalize the observed enantioselectivity and propose modifications to the catalyst structure to enhance it.

Molecular electron density theory (MEDT) can be used to analyze the reactivity of isomeric forms of β-nitrostyrenes in cycloaddition reactions, providing a deeper understanding of their electronic structure and reaction mechanisms. rsc.org Furthermore, computational screening of virtual libraries of catalysts or reactants can be performed to identify promising candidates for experimental investigation, thereby streamlining the discovery process. The ultimate goal is to move towards a paradigm of in silico reaction design, where novel transformations with high reactivity and selectivity are first conceived and optimized computationally before being validated in the laboratory. tuwien.at

| Computational Method | Application | Scientific Insight |

| Density Functional Theory (DFT) | Modeling transition states and reaction pathways. | Prediction of reaction barriers and understanding stereoselectivity. researchgate.net |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule and its interactions with catalysts and solvents. | Understanding conformational effects and the role of the reaction environment. |

| Virtual Screening | In silico evaluation of large libraries of catalysts or reactants. | Rapid identification of promising candidates for experimental studies. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonding. | Detailed understanding of the electronic nature of intermediates and transition states. |

Q & A

Q. What are the recommended synthetic routes for 1,3-Dimethyl-2-(2-nitroethenyl)benzene, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via a Knoevenagel condensation between 2-nitroethylene derivatives and substituted benzaldehydes. Key parameters include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nitro group reactivity, while ethanol improves solubility of intermediates.

- Catalysts: Piperidine or ammonium acetate accelerates the reaction.

- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.

- Monitoring: Thin-layer chromatography (TLC) tracks progress, with UV-vis or iodine staining for nitroethenyl detection.

For optimization, adjust stoichiometry (1:1.2 molar ratio of aldehyde to nitroethane derivative) and use inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Methyl groups (δ 2.3–2.5 ppm) and nitroethenyl protons (δ 7.2–7.8 ppm, coupling constant J ≈ 12–16 Hz for trans configuration).

- 13C NMR: Nitroethenyl carbons (δ 120–130 ppm) and quaternary aromatic carbons (δ 135–145 ppm).

- IR Spectroscopy: Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).

- X-ray Crystallography: Use SHELXL for refinement. For example, torsion angles (C1–C2–C3–N1) confirm nitroethenyl geometry, with R factors < 0.06 indicating high accuracy .

Advanced Research Questions

Q. How can contradictions between NMR data and X-ray crystallography results regarding substituent orientation be resolved?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid state). To resolve:

Perform variable-temperature NMR to assess conformational flexibility.

Compare DFT-calculated chemical shifts (B3LYP/6-311G** basis set) with experimental NMR data.

Analyze crystallographic parameters (e.g., anisotropic displacement parameters) to identify static disorder or lattice effects.

Cross-validation with NOESY/ROESY can clarify spatial proximity of methyl groups .

Q. What challenges arise in crystallizing this compound for X-ray analysis, and how can they be addressed?

Methodological Answer:

- Challenges: Steric hindrance from methyl groups reduces crystal packing efficiency. Nitroethenyl moieties may induce polymorphism.

- Solutions:

Q. How can computational methods predict the compound’s reactivity in electrophilic substitution reactions?

Methodological Answer:

- DFT Calculations:

- Use Mulliken charges or Fukui indices to identify electron-rich sites (e.g., para to nitroethenyl group).

- Simulate transition states for nitration or halogenation using Gaussian09 or ORCA.

- Experimental Validation:

Q. How do methyl substituents influence the electronic properties of the nitroethenyl system?

Methodological Answer:

- Electron Donation: Methyl groups donate electrons via hyperconjugation, lowering the nitro group’s electron-withdrawing effect.

- Experimental Analysis:

- Measure redox potentials (cyclic voltammetry in acetonitrile) to compare with analogs (e.g., methoxy-substituted derivatives).

- Use UV-vis spectroscopy to assess conjugation length shifts (λmax changes ±10–20 nm).

- Computational Support:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.